1-Benzyl-4-methylpyrrolidine-2,3-dione

Cytochrome P450 Steroidogenesis Adrenal Research

1-Benzyl-4-methylpyrrolidine-2,3-dione is a synthetic organic compound belonging to the pyrrolidine-2,3-dione class, characterized by a five-membered lactam ring bearing two vicinal carbonyl groups. The compound's substitution pattern—an N-benzyl group at position 1 and a methyl group at position 4—distinguishes it from the unsubstituted pyrrolidine-2,3-dione core and from simpler N-alkyl analogs.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 7151-49-7
Cat. No. B12888632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methylpyrrolidine-2,3-dione
CAS7151-49-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-9-7-13(12(15)11(9)14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
InChIKeyAMOUGNHQQAQEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-methylpyrrolidine-2,3-dione (CAS 7151-49-7): A Pyrrolidine-2,3-dione Scaffold for Targeted Chemical Biology and Medicinal Chemistry


1-Benzyl-4-methylpyrrolidine-2,3-dione is a synthetic organic compound belonging to the pyrrolidine-2,3-dione class, characterized by a five-membered lactam ring bearing two vicinal carbonyl groups [1]. The compound's substitution pattern—an N-benzyl group at position 1 and a methyl group at position 4—distinguishes it from the unsubstituted pyrrolidine-2,3-dione core and from simpler N-alkyl analogs . Its molecular formula is C12H13NO2, with a molecular weight of 203.24 g/mol, a predicted density of 1.188 g/cm³, and a predicted boiling point of 330.6°C at 760 mmHg [1]. The scaffold has been implicated in the inhibition of several pharmacologically relevant targets, including cytochrome P450 enzymes and phosphodiesterases, as documented in curated public databases [2][3].

1-Benzyl-4-methylpyrrolidine-2,3-dione (CAS 7151-49-7): Why In-Class Substitution Is Not a Viable Procurement Strategy


The pyrrolidine-2,3-dione scaffold is known to be a privileged structure in medicinal chemistry, but the specific nature and position of substituents profoundly influence target engagement, selectivity, and metabolic stability [1]. The N-benzyl group in 1-benzyl-4-methylpyrrolidine-2,3-dione is not a passive lipophilic appendage; it has been shown in related N-benzylpyrrolidine series to directly impact binding to peripheral anionic sites of enzymes and to modulate blood-brain barrier permeability [2]. Similarly, the 4-methyl group can restrict conformational flexibility and alter the electronic environment of the adjacent carbonyls, which are critical for hydrogen-bonding interactions with catalytic residues [1]. Consequently, substituting this compound with a generic, unsubstituted pyrrolidine-2,3-dione or even a close N-alkyl analog (e.g., 1-methyl or 1-ethyl derivatives) carries a high risk of significantly altered potency, selectivity (e.g., CYP11B1 vs. CYP11B2), and physicochemical properties. The following quantitative evidence guide provides the specific, comparator-backed data necessary to justify the selection of this precise compound.

1-Benzyl-4-methylpyrrolidine-2,3-dione (CAS 7151-49-7): Quantitative Evidence for Differentiated Procurement


CYP11B1 vs. CYP11B2 Selectivity: A 2.4-Fold Preference for the Mineralocorticoid-Synthesis Relevant CYP11B1

In a cell-based assay using V79MZ cells expressing human CYP11B1 and CYP11B2 genes, 1-benzyl-4-methylpyrrolidine-2,3-dione demonstrated a measurable selectivity for CYP11B1 over CYP11B2. While no direct head-to-head comparison with a single alternative compound is available in the same dataset, this profile can be cross-compared with class-level data for other pyrrolidine-2,3-dione derivatives, which often exhibit negligible selectivity or a different selectivity profile. The observed selectivity is a quantifiable attribute that directly addresses a key scientific selection criterion for researchers studying adrenal steroid biosynthesis or hypertension [1].

Cytochrome P450 Steroidogenesis Adrenal Research

Demonstrated Lack of 5-Lipoxygenase (5-LO) Inhibitory Activity: A Negative Selectivity Marker

In contrast to several pyrrolidine-2,3-dione derivatives reported to inhibit 5-LO, 1-benzyl-4-methylpyrrolidine-2,3-dione was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and was found to have no significant activity (NS) [1]. This negative data point is a critical piece of evidence for experimental design, as it demonstrates a clear divergence from the class's known anti-inflammatory liabilities. This is a direct head-to-head, albeit negative, comparison against the activity of other class members.

Lipoxygenase Inflammation Negative Control

Antiproliferative Activity in NB-4 Acute Promyelocytic Leukemia Cells: A Quantifiable Anti-Cancer Signal

1-Benzyl-4-methylpyrrolidine-2,3-dione has demonstrated antiproliferative activity against human NB-4 cells, an acute promyelocytic leukemia (APL) model [1]. The activity was assessed using a standard MTT assay over 96 hours, showing a quantifiable inhibition of cell growth. While a direct comparator IC50 value is not provided in this specific dataset, the observation of antiproliferative effects in this well-characterized cancer cell line places this compound within a subset of pyrrolidine-2,3-dione derivatives known to possess anticancer potential. This is a cross-study comparable attribute, as many related compounds have been evaluated in similar assays, but activity is not universal [1].

Anticancer Acute Promyelocytic Leukemia NB-4 Cell Line

1-Benzyl-4-methylpyrrolidine-2,3-dione (CAS 7151-49-7): Evidence-Driven Application Scenarios for Scientific Selection


Tool Compound for CYP11B1-Selective Inhibition in Adrenal Steroidogenesis Research

Researchers studying the distinct roles of CYP11B1 (cortisol synthase) and CYP11B2 (aldosterone synthase) in adrenal physiology and related pathologies (e.g., hypertension, congenital adrenal hyperplasia) can utilize 1-benzyl-4-methylpyrrolidine-2,3-dione as a tool for its documented ~2.4-fold selectivity for CYP11B1 over CYP11B2 (IC50 409 nM vs. 1000 nM) . This quantifiable selectivity, while not a potent drug-like lead, provides a useful experimental window for in vitro cell-based assays (e.g., V79MZ adrenal cell models) to disentangle the contributions of these two closely related enzymes to mineralocorticoid and glucocorticoid production. This application is directly supported by the quantitative evidence presented in Section 3.

Negative Control for 5-Lipoxygenase (5-LO) Pathways in Inflammation and Cancer Models

Given the documented lack of significant activity against 5-LO at concentrations up to 100 µM , this compound serves as an ideal negative control probe in experiments investigating the role of 5-LO in inflammation, asthma, or cancer. In contrast to many other pyrrolidine-2,3-dione analogs that exhibit off-target 5-LO inhibition, using 1-benzyl-4-methylpyrrolidine-2,3-dione allows researchers to attribute any observed biological effect more confidently to the primary target of interest (e.g., a kinase or GPCR) rather than to a confounding anti-inflammatory pathway. This is a critical application for ensuring robust and reproducible pharmacological data.

Chemical Probe for Studying Antiproliferative Mechanisms in Acute Promyelocytic Leukemia (APL)

The documented antiproliferative effect in human NB-4 cells (an APL model) positions this compound as a potential chemical probe for investigating mechanisms of cell cycle arrest or apoptosis in this specific hematological malignancy . While not a potent lead, its activity in this MTT assay provides a quantifiable starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a starting scaffold for further optimization to improve potency and selectivity, leveraging the pyrrolidine-2,3-dione core as a versatile template for generating derivatives with enhanced anticancer activity.

Reference Standard in Analytical and Pharmacopeial Development for Pyrrolidine-2,3-dione Derivatives

Given its well-defined physicochemical properties (melting point 99-100 °C, boiling point 330.6 °C) and availability at high purity (e.g., 97% from commercial sources) , 1-benzyl-4-methylpyrrolidine-2,3-dione is suitable for use as a reference standard in HPLC method development, stability studies, or as a calibrant in mass spectrometry. Its defined structure and purity make it a reliable standard for the quality control of research-grade batches and for analytical method validation in laboratories working with related pyrrolidine-2,3-dione scaffolds. This application is a practical, non-biological use case that leverages its chemical characterization.

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